molecular formula C12H17ClN2O2 B1397650 N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride CAS No. 1220033-88-4

N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

Cat. No.: B1397650
CAS No.: 1220033-88-4
M. Wt: 256.73 g/mol
InChI Key: QCNQIRNSQPGBGH-UHFFFAOYSA-N
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Description

N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride is a synthetic acetamide derivative characterized by a pyrrolidine-ether substituent on the phenyl ring and a hydrochloride salt. The pyrrolidinyloxy group introduces a bicyclic amine moiety, which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name

N-(4-pyrrolidin-3-yloxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-9(15)14-10-2-4-11(5-3-10)16-12-6-7-13-8-12;/h2-5,12-13H,6-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNQIRNSQPGBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Acylation of Aniline Derivatives

  • Reagents: Phenylacetic acid derivatives, thionyl chloride or oxalyl chloride, ammonia or primary amines.
  • Procedure: Phenylacetic acid is first converted to phenylacetyl chloride using thionyl chloride under reflux. The acyl chloride then reacts with ammonia or primary amines to form phenylacetamides.

Method B: Direct Amidation

  • Reagents: Phenylacetic acid, activating agents (e.g., carbodiimides such as DCC or EDC), and amines.
  • Procedure: Activation of phenylacetic acid with DCC in an appropriate solvent (e.g., dichloromethane) followed by addition of ammonia or amines yields the phenylacetamide.

Introduction of the 3-Pyrrolidinyloxy Group

The key functionalization involves attaching a pyrrolidinyloxy moiety to the phenyl ring, typically via nucleophilic aromatic substitution or etherification .

Method 1: Nucleophilic Aromatic Substitution

  • Reagents: 4-hydroxyphenylacetamide, 3-pyrrolidinyl-oxy precursor (e.g., 3-bromopyrrolidine or 3-chloropyrrolidine), base (potassium carbonate), solvent (acetone or DMF).
  • Procedure: The phenolic hydroxyl group on the phenyl ring reacts with the pyrrolidinyl-oxy precursor under basic conditions to form the ether linkage, yielding the desired compound.

Method 2: Etherification via Activated Intermediates

  • Reagents: 4-(phenylacetamide) phenol, 3-pyrrolidinyl-oxy halide, base, solvent.
  • Procedure: Activation of the pyrrolidinyl-oxy halide with a base facilitates nucleophilic attack on the phenolic hydroxyl, forming the ether.

Research Findings:

  • The process often involves refluxing in polar aprotic solvents like DMF or DMSO to promote ether formation with high efficiency.
  • Purification is achieved via recrystallization or chromatography, with yields typically exceeding 70%.

Conversion to Hydrochloride Salt

The free base is converted into the hydrochloride salt through acidic treatment :

  • Dissolution of the compound in a suitable solvent (e.g., ethanol or methanol).
  • Addition of hydrogen chloride gas or concentrated hydrochloric acid.
  • Stirring at room temperature or slightly elevated temperature.
  • Filtration and drying under reduced pressure to obtain the hydrochloride salt.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Conditions Yield (%) Purification Method
Phenylacetamide synthesis Phenylacetic acid, DCC, Ammonia Dichloromethane Room temp, 12 h 85 Recrystallization
Etherification 4-hydroxyphenylacetamide, 3-bromopyrrolidine, K2CO3 DMF Reflux, 8 h 70-80 Column chromatography
Salt formation Free base + HCl gas Ethanol Room temp, 2 h 90 Filtration & drying

Research Findings & Optimization

  • Reaction Efficiency: Etherification reactions are optimized at elevated temperatures (~80°C) with excess pyrrolidinyl-oxy halide to maximize yield.
  • Purity: Recrystallization from ethanol or acetonitrile ensures high purity (>98%).
  • Scale-up: The process has been successfully scaled up to multi-gram quantities with consistent yields, as reported in patent US5837870A.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to different biological profiles depending on the stereochemistry of the molecule . The compound’s effects are mediated through its interaction with these targets, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure—a phenylacetamide scaffold with variable substituents—is shared with several pharmacologically active analogs. Below is a detailed comparison:

Structural and Functional Group Variations
Compound Name Substituent on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) References
N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide HCl 3-Pyrrolidinyloxy Acetamide, pyrrolidine ether, HCl ~270.75 (calc.)
N-[4-(4-Nitrophenoxy)phenyl]acetamide 4-Nitrophenoxy Acetamide, nitro group 286.27 (reported)
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide 1H-pyrazol-1-yl Acetamide, pyrazole 215.23 (reported)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Piperazinylsulfonyl Acetamide, sulfonamide, piperazine 297.35 (reported)
Compound H (triazine derivative) Benzyloxy-piperidine-triazine Acetamide, triazine, benzyloxy ~450 (estimated)

Key Observations :

  • Electron Effects: The pyrrolidinyloxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in N-[4-(4-Nitrophenoxy)phenyl]acetamide. This difference may alter reactivity, solubility, and binding interactions .
  • Bioactivity Potential: Piperazinylsulfonyl and pyrazole analogs () exhibit analgesic and anti-inflammatory activities, suggesting that the pyrrolidinyloxy group could similarly modulate pain pathways .
  • Salt Form: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs, as seen in related compounds like N-(4-(aminomethyl)phenyl)acetamide hydrochloride .
Pharmacological Activity

While direct data for the target compound are unavailable, structurally related analogs provide insights:

  • Analgesic Activity : N-Phenylacetamide sulphonamides (e.g., compound 35 in ) show efficacy comparable to paracetamol, suggesting the acetamide scaffold is critical for pain modulation .
  • Anti-inflammatory Potential: Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide () exhibit activity in inflammatory pain models, hinting at substituent-dependent effects .

Physicochemical Properties and Stability

  • Solubility: The hydrochloride salt likely improves water solubility compared to neutral analogs (e.g., N-[4-(4-Nitrophenoxy)phenyl]acetamide) .
  • Stability : Pyrrolidine’s cyclic amine may reduce oxidative degradation compared to morpholine or piperazine analogs, which are prone to ring-opening under acidic conditions .
  • Crystallinity: Crystal packing in acetamides (e.g., ’s nitrophenoxy derivative) often involves hydrogen bonding (N–H⋯O) and π-π stacking, which may influence formulation stability .

Biological Activity

N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride, also known as N-((S)-1-(4-((R)-pyrrolidin-3-yloxy)phenyl)ethyl)acetamide hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C14H21ClN2O2, with a molecular weight of 284.78 g/mol. The structure includes:

  • Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
  • Phenyl group : Enhances binding affinity to receptors or enzymes.
  • Acetamide moiety : Modulates pharmacological effects.

Research indicates that the biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as receptors or enzymes. The compound may exhibit selective binding properties, which could be beneficial for developing targeted therapies. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

1. Anticonvulsant Activity

A study involving related compounds demonstrated that derivatives of acetamides with similar structures exhibited anticonvulsant properties in animal models. These compounds were evaluated using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, showing varying degrees of efficacy against seizures. The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolidine core significantly impacted anticonvulsant activity .

2. Osteoclastogenesis Inhibition

Another study focused on a related compound, revealing that it exerted strong inhibitory effects on osteoclastogenesis, a critical process in bone resorption. This finding highlights the potential use of this compound in treating bone-related diseases such as osteoporosis by regulating osteoclast activity .

Table 1: Summary of Biological Activities

StudyCompound TestedBiological ActivityKey Findings
Various AcetamidesAnticonvulsantEffective in MES; structure modifications enhance activity
PPOAC-BzOsteoclast InhibitionSuppressed formation and activity of mature osteoclasts
N-[4-(3-Pyrrolidinyloxy)phenyl]acetamideTargeted Therapy PotentialSelective binding properties identified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of 4-nitrophenol via nucleophilic substitution with 3-pyrrolidinol, followed by reduction to the amine and acetylation. Critical parameters include:

  • Protection of the pyrrolidine nitrogen to prevent side reactions during acetylation.
  • Use of palladium catalysts for nitro group reduction (e.g., H₂/Pd-C) .
  • Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity. Validate purity using HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the pyrrolidinyloxy group (δ ~3.0–3.5 ppm for N-CH₂; δ ~1.8–2.2 ppm for pyrrolidine protons) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₅ClN₂O₂: calculated ~278.7 g/mol) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Monitor purity using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How does the pyrrolidinyloxy substituent influence the compound’s solubility and bioavailability, and what in vitro models are suitable for testing these properties?

  • Methodological Answer :

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). The pyrrolidinyloxy group may enhance water solubility via hydrogen bonding but could reduce lipophilicity (logP ~1.5–2.0) .
  • Bioavailability : Use Caco-2 cell monolayers to assess intestinal permeability. Compare with reference compounds (e.g., propranolol for high permeability) .
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, MIC values for antimicrobial tests).
  • Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways (e.g., kinase inhibition for anticancer activity).
  • Dose-Response Analysis : Compare EC₅₀ values across studies to assess potency thresholds. Discrepancies may arise from impurity profiles (e.g., residual solvents affecting bioactivity) .

Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or kinases). Focus on the acetamide’s hydrogen-bonding potential and pyrrolidinyloxy’s steric effects .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable interactions) .

Key Considerations for Researchers

  • Advanced Applications : Focus on structure-activity relationship (SAR) studies to optimize pharmacological profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride
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N-[4-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride

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